Cas no 2137143-22-5 ((1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine)
(1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-745252
- 2137143-22-5
- (1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine
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- Inchi: 1S/C12H13F2NO/c1-2-3-10(15)12-5-7-4-8(13)9(14)6-11(7)16-12/h4-6,10H,2-3,15H2,1H3/t10-/m0/s1
- InChI Key: YCGWQZISGCVPOZ-JTQLQIEISA-N
- SMILES: FC1C(=CC2=C(C=1)C=C([C@H](CCC)N)O2)F
Computed Properties
- Exact Mass: 225.09652036g/mol
- Monoisotopic Mass: 225.09652036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 39.2Ų
(1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-745252-1.0g |
(1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine |
2137143-22-5 | 95% | 1.0g |
$2789.0 | 2024-05-23 | |
| Enamine | EN300-745252-0.05g |
(1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine |
2137143-22-5 | 95% | 0.05g |
$2342.0 | 2024-05-23 | |
| Enamine | EN300-745252-0.1g |
(1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine |
2137143-22-5 | 95% | 0.1g |
$2454.0 | 2024-05-23 | |
| Enamine | EN300-745252-0.25g |
(1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine |
2137143-22-5 | 95% | 0.25g |
$2565.0 | 2024-05-23 | |
| Enamine | EN300-745252-0.5g |
(1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine |
2137143-22-5 | 95% | 0.5g |
$2676.0 | 2024-05-23 | |
| Enamine | EN300-745252-2.5g |
(1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine |
2137143-22-5 | 95% | 2.5g |
$5466.0 | 2024-05-23 | |
| Enamine | EN300-745252-5.0g |
(1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine |
2137143-22-5 | 95% | 5.0g |
$8089.0 | 2024-05-23 | |
| Enamine | EN300-745252-10.0g |
(1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine |
2137143-22-5 | 95% | 10.0g |
$11994.0 | 2024-05-23 |
(1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on (1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine
Introduction to (1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine (CAS No. 2137143-22-5)
(1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine (CAS No. 2137143-22-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
The molecular structure of (1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine is noteworthy for its incorporation of a 5,6-difluoro-1-benzofuran moiety and an (S)-configured butanamine side chain. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The fluoro-substituents on the benzofuran ring enhance the compound's lipophilicity and metabolic stability, while the chiral center at the butanamine group ensures enantiomeric purity, which is crucial for pharmacological activities.
In terms of synthesis, several methods have been reported for the preparation of (1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine. One common approach involves the reaction of 5,6-difluoro-benzofuran with an appropriate amine precursor under controlled conditions. The enantioselective synthesis of this compound has been achieved using chiral catalysts or resolving agents, ensuring high enantiomeric excess (ee). These synthetic strategies not only facilitate the large-scale production of the compound but also ensure its purity and consistency.
Recent studies have highlighted the biological activities of (1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine. One area of particular interest is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in various physiological processes and are important targets for drug discovery. Research has shown that (1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine can selectively bind to specific GPCRs, modulating their activity and potentially leading to therapeutic benefits in conditions such as pain management and neurological disorders.
Another significant application of (1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine is in the field of cancer research. Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently activated in many types of cancer. This inhibition leads to cell cycle arrest and apoptosis, making it a promising candidate for further development as an anticancer agent.
The pharmacokinetic properties of (1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine have also been investigated. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed after oral administration and has a good bioavailability. It also shows low toxicity in animal models, which is a crucial factor for its potential use in clinical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of (1S)-1-(5,6-difluoro-1-benzofuran-2-yl)butan-1-amine in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, (1S)-1-(5,6-difluoro-1-benzofuran-2-y l)butan - 0ne - amine (CAS No. 2 03743 - 0 - 5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further investigation and potential therapeutic use. Ongoing research efforts are expected to uncover additional properties and applications of this compound, contributing to advancements in drug discovery and development.
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